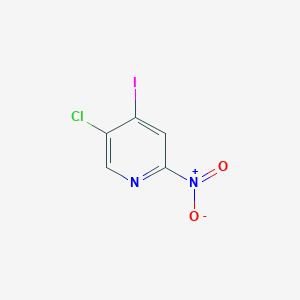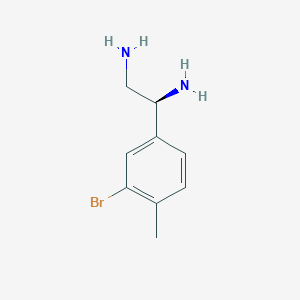![molecular formula C7H5BrN2S B13033939 4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)
4-Bromothieno[2,3-c]pyridin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromothieno[2,3-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H5BrN2S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothieno[2,3-c]pyridin-7-amine typically involves the bromination of thieno[2,3-c]pyridine derivatives. One common method includes the use of N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at room temperature . This reaction introduces a bromine atom at the desired position on the thienopyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromothieno[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thienopyridine derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromothieno[2,3-c]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Bromothieno[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the thienopyridine ring and the amino acid residues in the kinase active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Another thienopyridine derivative with similar biological activities.
Thieno[2,3-c]pyridine-6-carboxylic ester: Known for its use in kinase inhibition studies.
Thieno[2,3-c]pyridine-6-carboxamide: Another kinase inhibitor with a similar core structure.
Uniqueness
4-Bromothieno[2,3-c]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 4-position enhances its ability to participate in substitution reactions, making it a versatile intermediate for the synthesis of various bioactive compounds .
Eigenschaften
Molekularformel |
C7H5BrN2S |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
4-bromothieno[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H,(H2,9,10) |
InChI-Schlüssel |
KKKBIIJYYHKQNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1C(=CN=C2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-amino-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)(6-(tert-butyl)pyridin-3-yl)methanone](/img/structure/B13033864.png)







![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)



![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13033929.png)
